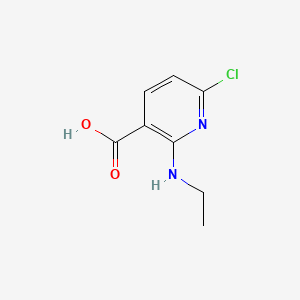

6-Chloro-2-ethylaminonicotinic acid

Description

Nicotinic acid derivatives are critical intermediates in pharmaceutical synthesis, particularly in developing kinase inhibitors or antimicrobial agents. The ethylamino substituent may enhance solubility or modulate electronic effects compared to smaller substituents like methyl or hydroxyl groups. However, specific data on this compound’s synthesis, reactivity, or applications are absent in the evidence; thus, the analysis below focuses on structurally related chloro-substituted nicotinic acids with varying functional groups.

Propriétés

IUPAC Name |

6-chloro-2-(ethylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-10-7-5(8(12)13)3-4-6(9)11-7/h3-4H,2H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGPWEDGPJWJDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 6-Chloro-2-ethylaminonicotinic acid typically involves the chlorination of 2-ethylaminonicotinic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The process may also involve the use of solvents like dichloromethane or chloroform to facilitate the reaction. Industrial production methods may employ similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Analyse Des Réactions Chimiques

6-Chloro-2-ethylaminonicotinic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

6-Chloro-2-ethylaminonicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is utilized in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

Medicine: Research involving 6-Chloro-2-ethylaminonicotinic acid contributes to the development of new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.

Mécanisme D'action

The mechanism of action of 6-Chloro-2-ethylaminonicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and ethylamino groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following chloro-substituted nicotinic acids are compared based on molecular structure, substituent effects, and available data from the evidence:

Table 1: Structural and Molecular Comparison

Key Differences and Implications:

Substituent Type and Reactivity: 6-Amino-2-chloronicotinic acid (): The amino group (-NH₂) at position 2 may increase nucleophilicity, facilitating reactions like acylation or alkylation. Chlorine at position 6 could enhance electrophilic aromatic substitution reactivity . This compound’s molecular weight (171.58 g/mol) is slightly lower than amino analogs due to the absence of a nitrogen atom in the substituent . 6-Chloro-2-hydroxynicotinic acid (): The hydroxyl (-OH) group at position 2 increases polarity, improving solubility in aqueous solvents. This property is advantageous in drug formulation .

Synthetic Utility: Compounds like 2-Amino-6-chloronicotinic acid (CAS 58584-92-2, ) are used as intermediates in agrochemicals, with similarity scores (0.82–0.84) indicating structural relevance to other bioactive molecules . 2-Chloro-6-methylnicotinic acid () is commercially available (TCI America) with high purity (98.0+%), suggesting its utility in scalable synthesis .

For example, amino and hydroxyl groups often enhance binding to biological targets, while methyl or methoxy groups may improve metabolic stability .

Activité Biologique

6-Chloro-2-ethylaminonicotinic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antimalarial, and potential therapeutic applications.

Chemical Structure and Properties

6-Chloro-2-ethylaminonicotinic acid is a derivative of nicotinic acid, characterized by the presence of a chlorine atom and an ethylamino group. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has shown that 6-Chloro-2-ethylaminonicotinic acid exhibits notable antimicrobial properties. A study demonstrated that derivatives of nicotinic acid, including this compound, displayed strong inhibitory effects against various Gram-positive bacteria, particularly Bacillus subtilis and Staphylococcus aureus. The inhibition zones for these bacteria were reported to exceed 10 mm, indicating potent antimicrobial activity .

Table 1: Antimicrobial Activity of 6-Chloro-2-ethylaminonicotinic Acid Derivatives

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| 6-Chloro-2-ethylaminonicotinic acid | Bacillus subtilis | >10 |

| Staphylococcus aureus | >10 | |

| Escherichia coli | <10 |

This data suggests that while the compound is effective against certain Gram-positive bacteria, its activity against Gram-negative bacteria is limited.

Antimalarial Activity

The antimalarial potential of 6-Chloro-2-ethylaminonicotinic acid has also been explored. Compounds similar in structure have been reported to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI), a critical component for malaria protozoa survival. This mechanism suggests that derivatives of nicotinic acid could serve as leads for developing new antimalarial agents .

Mechanistic Insights

The biological activity of 6-Chloro-2-ethylaminonicotinic acid can be attributed to its ability to interact with specific biological targets. For instance, studies suggest that it may act as a noncompetitive inhibitor for enzymes such as α-amylase, which plays a crucial role in carbohydrate metabolism . This inhibition mechanism could be beneficial for managing conditions like diabetes.

Case Studies

A noteworthy case study involved the synthesis and evaluation of various nicotinic acid derivatives, including 6-Chloro-2-ethylaminonicotinic acid. The results indicated that modifications to the amino group significantly influenced the antimicrobial efficacy. For example, compounds with electron-withdrawing groups showed enhanced activity against Bacillus subtilis compared to those with electron-donating groups .

Q & A

Q. What are the validated synthetic routes for 6-Chloro-2-ethylaminonicotinic acid, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves coupling 6-chloronicotinic acid derivatives with ethylamine using carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and activating agents such as HOBt (hydroxybenzotriazole). For example, triethylamine is added to stabilize the reaction environment, and NH4Cl may serve as a proton scavenger . Key variables include solvent choice (e.g., DMF for solubility), temperature (room temperature vs. heated), and stoichiometric ratios of reagents. Yield optimization typically requires iterative adjustments to these parameters, monitored via TLC or HPLC.

Q. Which analytical techniques are most reliable for purity assessment, and how are they calibrated?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for quantifying impurities. Calibration curves should be constructed using certified reference standards of the compound. Complementary techniques like NMR (1H/13C) and mass spectrometry (HRMS) validate structural integrity. For trace metal analysis, ICP-MS is recommended, especially if the compound is used in catalytic studies .

Q. How does pH affect the stability of 6-Chloro-2-ethylaminonicotinic acid in aqueous solutions?

Methodological Answer: Stability studies should be conducted in buffered solutions (pH 3–9) at controlled temperatures (e.g., 25°C and 40°C). Samples are analyzed periodically via HPLC to track degradation products. For example, acidic conditions (pH < 5) may promote hydrolysis of the ethylamino group, while alkaline conditions (pH > 8) could lead to dechlorination. Kinetic modeling (e.g., first-order decay) quantifies degradation rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell line viability, serum concentration). A systematic meta-analysis should compare:

- Experimental protocols : Check for differences in solvent (DMSO concentration), exposure time, and positive/negative controls.

- Data normalization : Ensure activity is reported relative to appropriate baselines (e.g., untreated cells vs. vehicle controls).

- Statistical power : Assess sample sizes and error margins; small datasets may inflate false positives .

Q. What strategies are effective for tracking metabolites of 6-Chloro-2-ethylaminonicotinic acid in environmental or biological systems?

Methodological Answer: Isotopic labeling (e.g., 13C or 15N) combined with LC-MS/MS enables precise metabolite identification. For environmental samples, solid-phase extraction (SPE) followed by high-resolution mass spectrometry (HRMS) isolates degradation products. In biological systems, microsomal incubation (e.g., liver microsomes) coupled with time-resolved metabolomics identifies phase I/II metabolites. Reference databases like HMDB or METLIN aid annotation .

Q. How can surface adsorption phenomena interfere with electrochemical detection of this compound?

Methodological Answer: Adsorption onto electrode surfaces (e.g., gold arrays) may reduce signal sensitivity. Mitigation strategies include:

- Surface passivation : Coat electrodes with self-assembled monolayers (e.g., 11-mercaptoundecanoic acid) to block non-specific binding.

- Buffer optimization : Add surfactants (e.g., Tween-20) or increase ionic strength to minimize hydrophobic interactions.

- Regeneration protocols : Use pulsed potentials or chemical rinses (e.g., ethanolamine) to restore electrode activity .

Data Analysis and Validation

Q. What statistical methods are appropriate for reconciling variability in spectroscopic or chromatographic data?

Methodological Answer:

- Multivariate analysis : PCA (principal component analysis) identifies outliers in datasets with high dimensionality (e.g., FTIR spectra).

- Error propagation : Apply Monte Carlo simulations to quantify uncertainty in derived parameters (e.g., reaction rate constants).

- Robust regression : Use iteratively reweighted least squares (IRLS) to downweight outliers in calibration curves .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

Methodological Answer: Cross-validate computational models (e.g., DFT calculations) with experimental

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.